5-hydroxy-1,3-oxathiolane-2-carboxylic Acid
Overview
Description
5-hydroxy-1,3-oxathiolane-2-carboxylic Acid (HTC) is a cyclic amino acid derivative that has been extensively studied due to its potential applications in the fields of medicine and biotechnology. HTC is a member of the thiomorpholine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and HIV-1 Antiviral Agents
5-hydroxy-1,3-oxathiolane-2-carboxylic Acid derivatives have been explored for their potential in HIV-1 antiviral therapy. Research by Faury et al. (1992) involved synthesizing tetrazole oxathiolane nucleoside analogues, like 2-hydroxymethyl-5-[N2-(5′-carboxamido tetrazolyl)]-1,3-oxathiolane, though these were found inactive against HIV-1 retrovirus in preliminary studies (Faury et al., 1992).
Optical Activity and Nucleoside Chemistry
The compound's optical activity has been leveraged in nucleoside chemistry. Kraus and Attardo (1993) reported obtaining cis- and trans-5-Ethoxy-1,3-oxathiolane-2-carboxylic acids in pure form and resolving these isomers into enantiomers, leading to intermediates useful in nucleoside chemistry (Kraus & Attardo, 1993).
Antiviral and Anti-neoplastic Chemotherapy
1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs have significant roles in anti-viral and anti-neoplastic chemotherapy. Bera et al. (2004) synthesized various 1,3-dioxolanylpurine nucleosides, although they were found to be inactive against HCV RNA replication, vaccinia, and HIV in cell-based assays (Bera et al., 2004).
Synthesis of Novel Isomers and Polymerization
Research has also focused on synthesizing novel isomers of 1,3-oxathiolane-2-carboxylic Acid and studying their polymerization properties. For example, Choi, Sanda, and Endo (1998) explored the cationic isomerizations and ring-opening polymerizations of cyclic five-membered dithiocarbonates, including derivatives of 1,3-oxathiolane-2-thione (Choi, Sanda, & Endo, 1998).
Antiviral Activity against HIV-1 and HBV
The antiviral activities of various derivatives of 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid have been evaluated against HIV-1 and HBV. Research by Liu et al. (2000) synthesized several compounds and tested them for cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV (Liu et al., 2000).
properties
IUPAC Name |
5-hydroxy-1,3-oxathiolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHAEXKCMFUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396721 | |
Record name | 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1,3-oxathiolane-2-carboxylic Acid | |
CAS RN |
672952-08-8, 147027-04-1 | |
Record name | 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A mixture of | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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